molecular formula C5HBr2ClFN B3093300 3,5-Dibromo-4-chloro-2-fluoropyridine CAS No. 1242329-24-3

3,5-Dibromo-4-chloro-2-fluoropyridine

Cat. No.: B3093300
CAS No.: 1242329-24-3
M. Wt: 289.33 g/mol
InChI Key: RSXIUBSZKBRSKE-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-chloro-2-fluoropyridine is a halogenated pyridine derivative This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-4-chloro-2-fluoropyridine typically involves halogenation reactions. The reaction conditions often include the use of palladium catalysts and specific temperature controls to ensure high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-4-chloro-2-fluoropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various biaryl compounds, which are valuable intermediates in pharmaceutical and agrochemical synthesis .

Scientific Research Applications

3,5-Dibromo-4-chloro-2-fluoropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dibromo-4-chloro-2-fluoropyridine involves its ability to participate in various chemical reactions due to the presence of multiple halogen atoms. These halogens can influence the electronic properties of the pyridine ring, making it more reactive towards nucleophiles and electrophiles. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dibromo-4-chloro-2-fluoropyridine is unique due to its specific combination of halogen atoms, which imparts distinct chemical properties. Compared to other halogenated pyridines, it offers a unique reactivity profile that can be exploited in various synthetic applications .

Properties

IUPAC Name

3,5-dibromo-4-chloro-2-fluoropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HBr2ClFN/c6-2-1-10-5(9)3(7)4(2)8/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSXIUBSZKBRSKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)F)Br)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HBr2ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The reaction and post-treatment were carried out according to Example (8a) using 3,5-dibromo-4-chloropyridin-2-amine produced in Example (14a) (10.1 g, 35.4 mmol), sodium nitrite (3.66 g, 53.1 mmol) and hydrogen fluoride-pyridine (50 mL) to obtain the title compound (8.50 g, 83%) as a pale yellow oil.
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
3.66 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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